molecular formula C18H6N8O18 B13776134 Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene CAS No. 94248-51-8

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene

Cat. No.: B13776134
CAS No.: 94248-51-8
M. Wt: 622.3 g/mol
InChI Key: IJWBCTQOFIMTJQ-UHFFFAOYSA-N
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Description

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound characterized by its multiple nitro groups attached to a benzene ring. This compound is known for its high energy content and stability, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene typically involves nitration reactions. The process begins with the nitration of benzene to form nitrobenzene, followed by further nitration to produce dinitrobenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure the purity and stability of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .

Scientific Research Applications

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and stability. The pathways involved include various biochemical reactions that can lead to the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dinitro-1,3-bis(2,4,6-trinitrophenoxy)benzene is unique due to its combination of multiple nitro groups and phenoxy groups, which confer high energy content and stability. This makes it particularly valuable in applications requiring both properties, such as in the production of high-energy materials .

Properties

CAS No.

94248-51-8

Molecular Formula

C18H6N8O18

Molecular Weight

622.3 g/mol

IUPAC Name

1,3-dinitro-2,4-bis(2,4,6-trinitrophenoxy)benzene

InChI

InChI=1S/C18H6N8O18/c27-19(28)7-3-10(22(33)34)16(11(4-7)23(35)36)43-14-2-1-9(21(31)32)18(15(14)26(41)42)44-17-12(24(37)38)5-8(20(29)30)6-13(17)25(39)40/h1-6H

InChI Key

IJWBCTQOFIMTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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